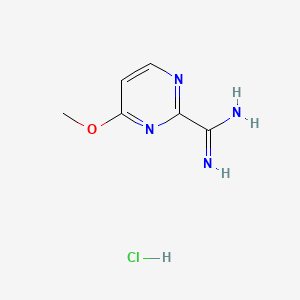
3-Bromo-5-fluoro-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-2-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It is a halogen-rich compound that can be used as a building block in medicinal chemistry research .
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoro-2-iodopyridine can be achieved through halogen dance reactions . In one study, C6 magnesiation of 10 and its 3-phenyl analogue 22 followed by trapping with electrophiles generated a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-2-iodopyridine consists of a pyridine ring substituted with bromine, fluorine, and iodine atoms . The average mass of the molecule is 301.883 Da and the monoisotopic mass is 300.839905 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-fluoro-2-iodopyridine include a density of 2.4±0.1 g/cm3, a boiling point of 242.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The compound also has a molar refractivity of 44.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-Bromo-5-fluoro-2-iodopyridine is used as a starting material in various chemical reactions . For instance, it can react with amines to provide the corresponding products in excellent yield .
Fluorinated Pyridines
Fluorinated pyridines, such as 3-Bromo-5-fluoro-2-iodopyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Radiobiology
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .
Molecular Structure and Spectral Analysis
3-Bromo-5-fluoro-2-iodopyridine can be used in the study of molecular structure and spectral analysis . The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) reveal regions of molecular space where the probability of finding an electron pair is higher .
Zukünftige Richtungen
The future directions for the research and application of 3-Bromo-5-fluoro-2-iodopyridine could involve its use as a building block in medicinal chemistry research . The compound’s unique structure and properties make it a valuable potential building block for the synthesis of a diverse range of substituted pyridines .
Wirkmechanismus
Target of Action
It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis as intermediates . They can participate in various reactions to form complex organic structures, potentially interacting with a wide range of biological targets.
Mode of Action
Halogenated pyridines are generally known for their ability to undergo various chemical reactions, including substitution reactions and coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity.
Action Environment
Like other halogenated pyridines, its reactivity and stability could be influenced by factors such as temperature, ph, and the presence of other reactive species .
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQFJQUFJTUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

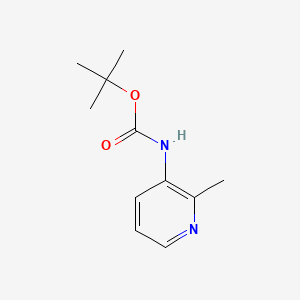
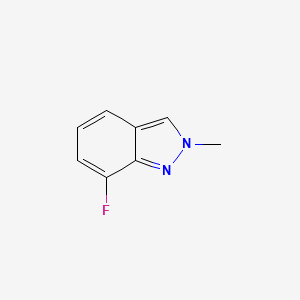
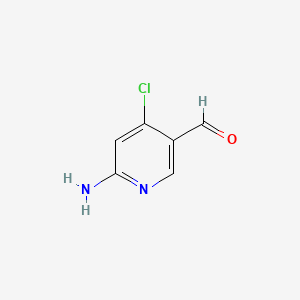

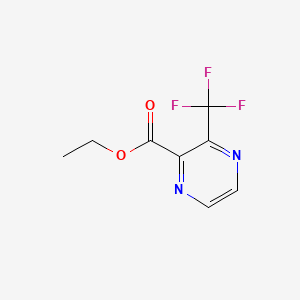




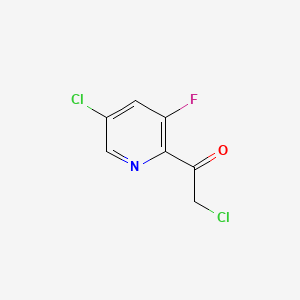


![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
